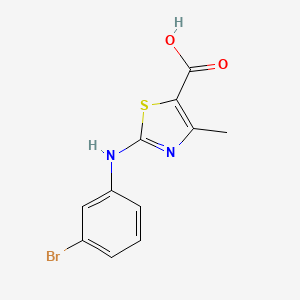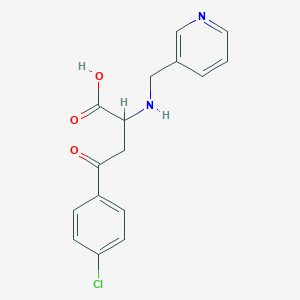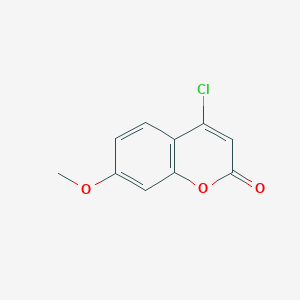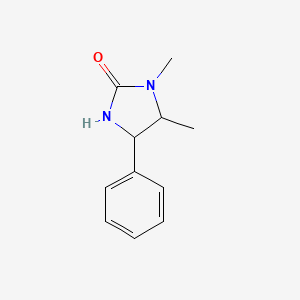
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
描述
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the thiazole ring, a methyl group at the 4-position, and a carboxylic acid group at the 5-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromophenylamine and 4-methylthiazole-5-carboxylic acid.
Reaction Conditions: The reaction involves the formation of an amide bond between the amine group of 3-bromophenylamine and the carboxylic acid group of 4-methylthiazole-5-carboxylic acid. This can be achieved using coupling agents such as carbodiimides (e.g., DCC, EDC) in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane or dimethylformamide.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature, pressure, and reaction time to ensure consistent product quality.
Purification: Industrial-scale purification involves techniques like crystallization, filtration, and drying to obtain the final product in high purity.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.
Reduction: The thiazole ring can undergo reduction reactions, although this is less common.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles like amines or alcohols, along with a base, are used in substitution reactions.
Major Products Formed:
Carboxylate Salts: Resulting from the oxidation of the carboxylic acid group.
Reduced Thiazole Derivatives: Resulting from the reduction of the thiazole ring.
Substituted Bromophenyl Derivatives: Resulting from nucleophilic substitution reactions.
科学研究应用
2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of thiazole derivatives with biological targets.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.
相似化合物的比较
2-((4-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid: Similar structure but with the bromine atom at a different position on the phenyl ring.
2-((3-Bromophenyl)amino)-5-methyl-1,3-thiazole-4-carboxylic acid: Similar structure but with the methyl group at a different position on the thiazole ring.
Uniqueness: 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.
属性
IUPAC Name |
2-(3-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-3-7(12)5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAHXFBQJGFQBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC(=CC=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,5-dimethylphenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B3033491.png)
![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)
![1-[(4-bromophenyl)methyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3033493.png)

![5-chloro-N-[2-(4-methoxyanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3033495.png)
![4-(4-Chlorophenyl)-2-{[3-(diethylamino)propyl]amino}-4-oxobutanoic acid](/img/structure/B3033496.png)
![3-chloro-2-[5-(1H-pyrazol-5-yl)-3-isoxazolyl]-5-(trifluoromethyl)pyridine](/img/structure/B3033498.png)
![4-Chloro-2-{[(3,4-dichlorophenyl)amino]methyl}phenol](/img/structure/B3033502.png)
![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033503.png)
![4-Chloro-2-{[(3,4-dimethoxybenzyl)amino]methyl}phenol](/img/structure/B3033505.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)
![4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3033511.png)

